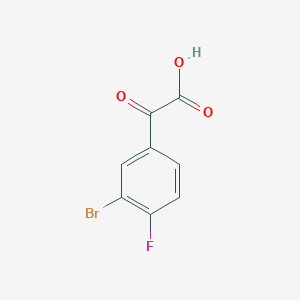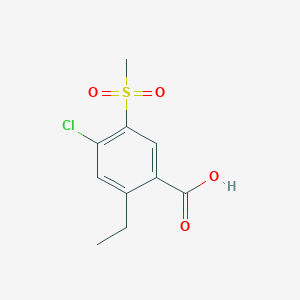
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid
Overview
Description
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, characterized by the presence of ethyl, chloro, and methylsulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-ethyl-5-methylsulfonylbenzoic acid, followed by purification processes to obtain the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylsulfonylbenzoic acid
- 2-Ethyl-5-chlorobenzoic acid
- 4-Chloro-5-methylsulfonylbenzoic acid
Comparison
Compared to similar compounds, 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of the ethyl group can affect its solubility and steric properties, making it distinct from other chlorinated or sulfonylated benzoic acids.
Properties
Molecular Formula |
C10H11ClO4S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-3-6-4-8(11)9(16(2,14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
LKLMGWPBKSPBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
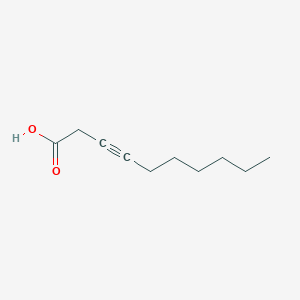
![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
![1-benzyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8569187.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B8569188.png)
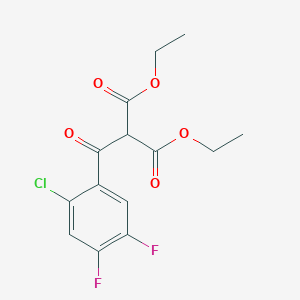
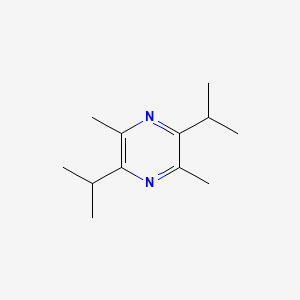
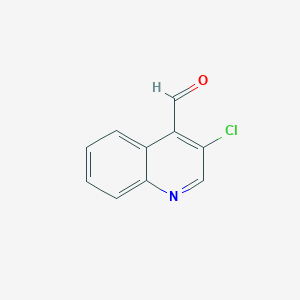
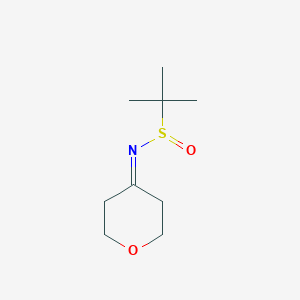

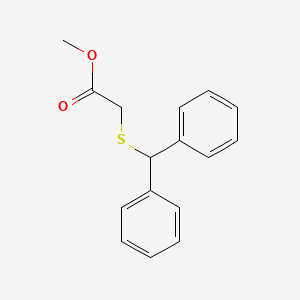
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)
